N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
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Description
N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1-(2-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Anticancer Research::
- This compound has shown promise in inhibiting cancer cell growth. Researchers are investigating its potential as a novel anticancer agent by targeting specific pathways involved in tumor proliferation .
- Studies suggest that this compound exhibits antifungal activity against various fungal strains. It could be explored as a candidate for developing new antifungal drugs .
- The triazole ring in this compound is of interest in medicinal chemistry. Researchers study its interactions with biological targets, including enzymes and receptors, to design more effective drugs .
- Some investigations indicate that this compound may have anti-inflammatory effects. Understanding its mechanism of action could lead to the development of anti-inflammatory therapies .
- Preliminary studies suggest that this compound might protect neurons from oxidative stress and neurodegenerative processes. Further research is needed to explore its neuroprotective properties .
- Researchers are exploring whether this compound can modulate metabolic pathways related to conditions like diabetes and obesity. Its potential as a metabolic regulator is an active area of investigation .
N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
- Antitumor Activity::
- This compound has been studied for its potential as an antitumor agent. Researchers investigate its effects on tumor cell lines and explore its mechanism of action .
- The benzoyl group in this compound suggests possible COX inhibition. COX enzymes play a role in inflammation, and COX inhibitors are used in pain management and anti-inflammatory drugs .
- Indole derivatives have diverse pharmacological activities. Researchers analyze the structure-activity relationship of this compound to optimize its therapeutic potential .
- Some evidence points to anti-inflammatory effects of this compound. Further studies are needed to validate its potential as an anti-inflammatory agent .
- Investigations explore whether this compound has analgesic properties. Understanding its impact on pain pathways could lead to novel pain-relieving drugs .
- Researchers investigate whether this compound interacts with neural receptors and pathways. Its neuroprotective or neuroregulatory effects are areas of interest .
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3-propan-2-yloxypropyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-14(2)28-12-6-11-23-20(27)18-19(15-7-5-10-22-13-15)26(25-24-18)17-9-4-3-8-16(17)21/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIVEVWTRZOMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
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